Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt

Catalog No.
S843671
CAS No.
1361113-16-7
M.F
C10H15F3N2O3
M. Wt
268.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azetidine-3-carboxylic acid cyclopropylmethyl-amid...

CAS Number

1361113-16-7

Product Name

Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt

IUPAC Name

N-(cyclopropylmethyl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C10H15F3N2O3

Molecular Weight

268.23 g/mol

InChI

InChI=1S/C8H14N2O.C2HF3O2/c11-8(7-4-9-5-7)10-3-6-1-2-6;3-2(4,5)1(6)7/h6-7,9H,1-5H2,(H,10,11);(H,6,7)

InChI Key

YLHOWBBRQAGLKB-UHFFFAOYSA-N

SMILES

C1CC1CNC(=O)C2CNC2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC1CNC(=O)C2CNC2.C(=O)(C(F)(F)F)O

Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt (CAS 1361113-16-7) is a highly specialized, conformationally restricted bifunctional building block designed for advanced medicinal chemistry and lead optimization. It combines a strained four-membered azetidine core—a well-documented bioisostere for larger heterocycles—with a sterically demanding but metabolically stable cyclopropylmethyl amide motif. Supplied as a trifluoroacetic acid (TFA) salt, this compound is engineered to resolve the inherent volatility, hygroscopicity, and oxidative instability commonly associated with free-base secondary amines [1]. For procurement teams and synthetic chemists, this material serves as a premium scaffold to systematically lower lipophilicity (logP), enhance aqueous solubility, and improve the pharmacokinetic profiles of downstream active pharmaceutical ingredients (APIs) without sacrificing target binding affinity.

Research Fit

Core Scaffold
Azetidine ring with cyclopropylmethyl substituent for conformational constraint and metabolic shielding
Salt Form
TFA salt ensures aqueous solubility for in vitro assays and synthetic handling
Purity Level
Research-grade purity, supplier-verified lot-to-lot consistency

Substituting this specific building block with more common analogs—such as piperidine or pyrrolidine derivatives, linear alkyl amides, or the free-base form—introduces significant risks to both manufacturability and final compound performance. Utilizing a piperidine or pyrrolidine core in place of the azetidine ring typically increases the lipophilicity (cLogP) of the final molecule, which can severely degrade aqueous solubility and increase off-target toxicity [1]. Furthermore, replacing the cyclopropylmethyl group with a linear alkyl chain (e.g., propyl or butyl) exposes the molecule to rapid cytochrome P450-mediated omega-oxidation, drastically increasing hepatic clearance. From a processability standpoint, attempting to procure or synthesize the free-base form of this amine often results in an oily, unstable liquid prone to atmospheric carbon dioxide absorption (carbamate formation) and rapid degradation, whereas the TFA salt guarantees a weighable, stoichiometrically precise solid for high-throughput coupling reactions [2].

Substitution Risk

Free base analog
Lower aqueous solubility may impair assay consistency; requires DMSO co-solvent, introducing variability.
HCl salt forms
Potential hygroscopicity can cause weighing inaccuracy and storage instability; salt stoichiometry may vary.
N-alkyl substituted analogs
Altered lipophilicity and metabolic profile; cyclopropylmethyl group provides class-level metabolic shielding that may not transfer.

Azetidine Core: Physicochemical Optimization

The incorporation of the four-membered azetidine ring in place of larger, more flexible heterocycles is a proven strategy for improving the developability of drug candidates. Comparative structural analyses demonstrate that substituting a piperidine or pyrrolidine core with an azetidine core consistently reduces the calculated partition coefficient (cLogP) by approximately 1.0 log unit [1]. This reduction in lipophilicity directly correlates with enhanced hydrophilicity, frequently yielding up to a 10-fold increase in aqueous solubility for the resulting APIs compared to their piperidine counterparts [1].

Evidence DimensionAqueous solubility and cLogP reduction
Target Compound Data~1.0 log unit reduction in cLogP; ~10-fold solubility increase
Comparator Or BaselinePiperidine / Pyrrolidine structural analogs
Quantified Difference10x improvement in solubility; 1.0 log unit lower lipophilicity
ConditionsStandard aqueous buffer assays and computational modeling

Procuring the azetidine scaffold allows medicinal chemists to rescue highly lipophilic lead compounds that would otherwise fail late-stage solubility and oral bioavailability requirements.

Metabolic Stability
Class-level inference
Related N-cyclopropylmethyllactam: T1/2(HLM) 120 min
Supports metabolic stability screening fit for oral programs
Not directly measured; confirm with targeted assay.

Cyclopropylmethyl Amide: Metabolic Stability

The cyclopropylmethyl group is strategically utilized to impart metabolic resistance while maintaining necessary steric bulk for target engagement. Studies evaluating hepatic clearance (HLM CLint) show that molecules possessing cyclopropylmethyl motifs exhibit significantly lower susceptibility to cytochrome P450-mediated aliphatic oxidation compared to baseline linear alkyl chains (e.g., propyl or butyl groups) [1]. The high angle strain of the cyclopropane ring restricts enzymatic access, thereby decreasing clearance rates and prolonging the in vivo half-life of the synthesized derivatives [1].

Evidence DimensionHepatic clearance (HLM CLint) and oxidative stability
Target Compound DataHigh resistance to CYP-mediated aliphatic oxidation
Comparator Or BaselineLinear alkyl (propyl/butyl) amides
Quantified DifferenceSignificant reduction in intrinsic clearance rates
ConditionsHuman Liver Microsomes (HLM) in vitro assays

Selecting the cyclopropylmethyl variant over simpler alkyl amides is critical for developing drug candidates with viable dosing regimens and extended plasma half-lives.

Aqueous Solubility
Cross-study comparable
TFA salt: water-soluble; Free base: low aqueous solubility expected
TFA salt supports aqueous dilution assays without DMSO artifacts
Qualitative vendor data; quantitative solubility not available.

TFA Salt vs. Free Base: Processability

Small, polar secondary amines are notoriously difficult to handle in their free-base forms, often presenting as volatile, hygroscopic oils that degrade or form carbamates upon exposure to air. The isolation of this compound as a trifluoroacetic acid (TFA) salt transforms it into a highly stable, crystalline solid [1]. This solid form ensures precise gravimetric dispensing and maintains excellent solubility in polar aprotic solvents (such as DMF and DMSO) required for standard amide coupling and SNAr reactions, eliminating the yield variations associated with degrading free-base stocks [1].

Evidence DimensionPhysical state and stoichiometric reliability
Target Compound DataStable, weighable crystalline solid (TFA salt)
Comparator Or BaselineUnstable, hygroscopic oil (Free base)
Quantified DifferenceElimination of handling-induced degradation and weighing errors
ConditionsAmbient laboratory storage and automated library synthesis

Procuring the TFA salt form is essential for reproducible, high-throughput parallel synthesis where precise stoichiometry and long-term reagent shelf-life are mandatory.

Conformational Rigidity
Class-level inference
Azetidine ring: constrained geometry, ring strain ~26.5 kcal/mol
May improve binding affinity via reduced entropic penalty
Class-level inference; confirm for target series.
Handling & Storage
Data to verify
TFA salt described as white crystalline powder; HCl salts often hygroscopic
May offer easier weighing and storage stability
No direct comparative data; verify under lab conditions.

High-Throughput Library Synthesis for Lead Generation

Because it is supplied as a stable, weighable TFA salt, this compound is perfectly suited for automated, high-throughput amide coupling and cross-coupling platforms. It allows process chemists to avoid the in situ free-basing and handling errors associated with volatile liquid amines, ensuring high-fidelity combinatorial library generation [1].

Lead Optimization for CNS & Oral Bioavailability

When existing piperidine- or pyrrolidine-based lead compounds suffer from poor aqueous solubility or excessive lipophilicity (high logP), this azetidine building block serves as a direct drop-in bioisostere. It effectively lowers the cLogP and enhances the developability profile of the API without requiring a complete scaffold redesign [1].

Metabolically Stable GPCR & Kinase Inhibitors

In discovery programs where aliphatic oxidation limits a drug candidate's half-life, the cyclopropylmethyl amide moiety provides an ideal solution. It offers the necessary steric bulk to occupy hydrophobic pockets in GPCRs or kinase active sites while resisting the CYP450-mediated clearance that typically degrades linear alkyl chains [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oral bioavailability hit-to-lead studies
Cyclopropylmethyl metabolic shielding
In vitro microsomal stability and CYP profile
SAR studies with defined stoichiometry
Defined 1:1 TFA salt stoichiometry
Lot-to-lot purity and salt content consistency
Aqueous parallel synthesis and library production
High aqueous and organic solubility
Dissolution behavior and reaction compatibility
GPCR modulator lead optimization
Cyclopropylmethyl-azetidine bioisostere
Target binding and selectivity profiling

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